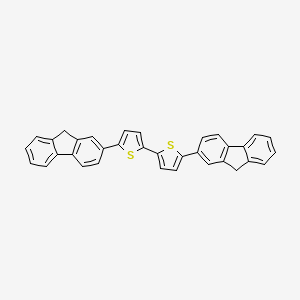

5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-2-yl)-5-[5-(9H-fluoren-2-yl)thiophen-2-yl]thiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22S2/c1-3-7-27-21(5-1)17-25-19-23(9-11-29(25)27)31-13-15-33(35-31)34-16-14-32(36-34)24-10-12-30-26(20-24)18-22-6-2-4-8-28(22)30/h1-16,19-20H,17-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGHZDSINXXOSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=CC=CC=C8C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610257 |

Source

|

| Record name | 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369599-41-7 |

Source

|

| Record name | 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 369599-41-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene (FTTF): Technical Guide for Organic Electronics

Topic: 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene (CAS 369599-41-7) Content Type: Technical Reference Guide & Application Note

Executive Summary & Material Identity

This compound , often abbreviated as FTTF , is a benchmark

Assigned CAS 369599-41-7 , this specific registry number refers to the unsubstituted core structure (containing 9H-fluorene units). While the core molecule exhibits intrinsic semiconducting properties, it is frequently derivatized with alkyl chains (e.g., hexyl, octyl) at the C9 position of the fluorene rings to impart solubility for solution processing. This guide covers the fundamental properties of the core material and its critical role as a precursor to high-mobility derivatives like DH-FTTF (Dihexyl-FTTF).

Chemical Identification

| Parameter | Specification |

| CAS Number | 369599-41-7 |

| IUPAC Name | This compound |

| Common Abbreviations | FTTF, 2,2'-Bis(fluoren-2-yl)bithiophene |

| Molecular Formula | C |

| Molecular Weight | 494.67 g/mol |

| Structural Class | Oligomer (Fluorene-Thiophene-Thiophene-Fluorene) |

| Electronic Type | p-Type (Hole Transport) |

Electronic Structure & Semiconductor Physics

The electronic performance of FTTF is defined by the planarization of the central bithiophene unit and its conjugation with the flanking fluorene moieties. This structure creates a deep Highest Occupied Molecular Orbital (HOMO) level, which is critical for oxidative stability in air—a major advantage over simple oligothiophenes like sexithiophene (6T).

Energy Levels (Approximate for Solid State)

-

HOMO Level: -5.4 eV to -5.6 eV (vs. Vacuum)

-

Significance: The deep HOMO aligns well with high-work-function electrodes (Au, ~5.1 eV), facilitating hole injection while resisting ambient oxidation.

-

-

LUMO Level: -2.4 eV to -2.6 eV

-

Optical Bandgap (

): ~2.9 - 3.0 eV -

Emission: Deep Blue (Photoluminescence peak ~420-450 nm in solution).

Charge Transport Mechanism

In polycrystalline films, FTTF and its derivatives transport charge via a hopping mechanism . The efficiency of this transport depends heavily on the molecular packing.

-

Unsubstituted FTTF (CAS 369599-41-7): Tends to form films with significant amorphous character when vacuum deposited at room temperature, leading to lower mobilities (

to -

Alkylated Derivatives (e.g., DH-FTTF): The addition of alkyl chains induces liquid-crystalline behavior or favorable

-

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to CAS 369599-41-7 is the Palladium-catalyzed Suzuki coupling of a fluorenyl boronate and a dibromobithiophene. This method is preferred over Stille coupling to avoid toxic organotin byproducts.

Reaction Scheme (DOT Diagram)

Caption: Synthesis of FTTF via Suzuki Cross-Coupling. The reaction couples the central bithiophene core with terminal fluorene units.

Step-by-Step Methodology

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation and oxidation of the boronic acid.

-

Reagent Preparation:

-

Load a Schlenk flask with 5,5'-dibromo-2,2'-bithiophene (1.0 eq) and 9H-fluoren-2-ylboronic acid (2.5 eq, slight excess).

-

Add catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

)

-

-

Solvent System:

-

Add degassed Toluene (solvent for organics) and 2M aqueous Na

CO

-

-

Reaction:

-

Heat the mixture to vigorous reflux (~90-100°C) for 24–48 hours. The solution will likely darken and fluorescent precipitate may form.

-

-

Purification (Critical for Device Grade):

-

Precipitation: Pour the reaction mixture into methanol to precipitate the crude oligomer. Filter and wash with water, methanol, and acetone.

-

Soxhlet Extraction: Since the unsubstituted FTTF is poorly soluble, purification often requires Soxhlet extraction with chloroform or chlorobenzene to remove catalyst residues and lower molecular weight impurities.

-

Sublimation: For OFET applications, the final powder must be purified via thermal gradient sublimation (high vacuum, <10

Torr) to remove trace ionic impurities that act as charge traps.

-

Device Fabrication: Organic Field-Effect Transistor (OFET)

Because CAS 369599-41-7 (unsubstituted) has limited solubility, it is best processed via Physical Vapor Deposition (PVD) .

Device Architecture (DOT Diagram)

Caption: Top-Contact Bottom-Gate OFET Architecture optimized for FTTF.

Fabrication Workflow

-

Substrate Preparation:

-

Use n++ Si wafers (Gate) with 300 nm thermally grown SiO

(Dielectric). -

Surface Treatment: Treat SiO

with Octadecyltrichlorosilane (OTS) SAM. This hydrophobic layer is crucial for inducing the correct vertical molecular orientation (edge-on packing) of FTTF molecules.

-

-

Semiconductor Deposition:

-

Deposit FTTF via thermal evaporation at high vacuum (

Torr). -

Rate: 0.1 – 0.5 Å/s.

-

Substrate Temperature (

): Heating the substrate (e.g., to 60-100°C) during deposition promotes crystallinity and larger grain size, directly improving mobility.

-

-

Contact Deposition:

-

Deposit Gold (Au) source/drain electrodes (50 nm) through a shadow mask. The top-contact geometry minimizes contact resistance.

-

Characterization & Quality Control

To validate the synthesized material and the fabricated device, the following protocols are standard.

Structural Verification

-

1H NMR (High Temperature): Due to low solubility, run NMR in deuterated tetrachloroethane (

) at 100°C. Look for the disappearance of the thiophene proton adjacent to the bromine and the appearance of the fluorene signals. -

MALDI-TOF MS: The most reliable method for confirming the molecular weight (494.67 g/mol ) of insoluble oligomers.

Thin Film Morphology (AFM/XRD)

-

XRD: A sharp diffraction peak at low angle (

) indicates successful "edge-on" ordering (lamellar packing), which is necessary for lateral charge transport. -

AFM: Look for terraced island growth. Large, interconnected grains (>200 nm) correlate with high mobility.

Electrical Performance Metrics

| Metric | Typical Value (FTTF/DH-FTTF) | Condition |

| Hole Mobility ( | 0.01 - 0.15 cm | Vacuum deposited, OTS-treated SiO |

| On/Off Ratio ( | Low gate leakage required | |

| Threshold Voltage ( | -10 V to -20 V | Dependent on trap density |

References

-

Meng, H., Bao, Z., et al. (2001). "High Field-Effect Mobility Oligofluorene Derivatives with High Environmental Stability." Journal of the American Chemical Society, 123(37), 9214–9215. Link

-

Meng, H., et al. (2003). "Oligofluorene-thiophene derivatives as high-performance semiconductors for organic thin film transistors." Chemistry of Materials, 15(9), 1778–1787. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Sirringhaus, H. (2014). "25th Anniversary Article: Organic Field-Effect Transistors: The Path to Matched Performance." Advanced Materials, 26(9), 1319-1335. Link

A Comprehensive Technical Guide to the Electronic Properties of Fluorene-Bithiophene Oligomers

Foreword

Fluorene-bithiophene oligomers stand at the forefront of organic electronics, offering a versatile platform for the development of next-generation materials. Their inherent tunability, excellent charge transport characteristics, and robust thermal and chemical stability make them prime candidates for a wide array of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices.[1][2] This guide provides a deep dive into the core electronic properties of these remarkable materials, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific integrity and practical insights. We will explore the causal relationships between molecular structure and electronic behavior, detail key experimental protocols for characterization, and provide a forward-looking perspective on the future of this exciting class of oligomers.

The Foundation: Molecular Design and Synthesis

The electronic properties of fluorene-bithiophene oligomers are intrinsically linked to their molecular architecture. The strategic combination of the electron-rich bithiophene unit with the rigid, blue-emitting fluorene moiety allows for precise control over the material's optoelectronic characteristics.[3][4] The length of the oligomer, the nature and position of substituents, and the conformational arrangement of the thiophene rings all play critical roles in defining the final properties.[5][6]

Synthetic Pathways: The Suzuki Coupling Reaction

The palladium-catalyzed Suzuki coupling reaction is the most prevalent and efficient method for synthesizing fluorene-bithiophene oligomers.[3][6][7] This cross-coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and tolerance to a wide range of functional groups.

A typical synthetic route involves the coupling of a 2,7-dibromofluorene derivative with a bithiophene-boronic acid or boronic ester. The choice of catalyst, base, and solvent system is crucial for achieving high molecular weight and defect-free materials.[8][9]

Caption: Generalized workflow for the Suzuki coupling synthesis of fluorene-bithiophene oligomers.

The Role of Substituents: Fine-Tuning Electronic Properties

Attaching different functional groups to the fluorene or thiophene rings provides a powerful tool for tuning the electronic properties. Electron-donating groups, such as alkyl or alkoxy chains, can raise the Highest Occupied Molecular Orbital (HOMO) energy level, while electron-withdrawing groups, like cyano or carboxylate moieties, can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level.[4][6] This ability to engineer the frontier molecular orbitals is critical for optimizing charge injection and transport in electronic devices. However, steric effects from bulky substituents can sometimes outweigh electronic effects by disrupting the planarity of the conjugated backbone, leading to a blue shift in absorption and emission spectra.[6]

Unveiling the Electronic Landscape: Experimental Characterization

A suite of spectroscopic and electrochemical techniques is employed to comprehensively characterize the electronic properties of fluorene-bithiophene oligomers.

Optical Properties: UV-Vis Absorption and Photoluminescence Spectroscopy

UV-Vis absorption spectroscopy reveals the electronic transitions within the oligomer. The absorption spectrum of fluorene-bithiophene oligomers typically displays two main absorption peaks.[10] The higher energy absorption is attributed to the π-π* transition of the fluorene units, while the lower energy absorption corresponds to the intramolecular charge transfer (ICT) between the fluorene and bithiophene moieties.[11]

Photoluminescence (PL) spectroscopy provides insights into the emissive properties of the material. The emission color can be tuned by altering the oligomer structure.[1][12] The difference between the absorption and emission maxima, known as the Stokes shift, provides information about the geometric relaxation in the excited state.[13]

Experimental Protocol: UV-Vis and Photoluminescence Spectroscopy

-

Solution Preparation: Prepare dilute solutions of the oligomer in a suitable spectroscopic grade solvent (e.g., chloroform, toluene, or THF) with concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M.[14]

-

UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer. The optical bandgap (Eg) can be estimated from the onset of the absorption edge.

-

Photoluminescence Measurement: Excite the solution at the wavelength of maximum absorption (λmax) and record the emission spectrum using a fluorescence spectrophotometer.[14] The fluorescence quantum yield can be determined relative to a known standard.

Electrochemical Properties: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique for determining the HOMO and LUMO energy levels of the oligomers.[15] By measuring the oxidation and reduction potentials, one can estimate these crucial parameters that govern charge injection and transport.[16]

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).[17]

-

Working Electrode: Coat a working electrode (e.g., glassy carbon or platinum) with a thin film of the oligomer.

-

Measurement: In a three-electrode cell (working, reference, and counter electrodes), scan the potential and record the resulting current. The onset of the oxidation and reduction peaks corresponds to the HOMO and LUMO energy levels, respectively.[16]

-

Calculation: The HOMO and LUMO energy levels can be calculated using the following empirical formulas[16]:

-

E(HOMO) = -[E(ox) - E(ferrocene) + 4.8] eV

-

E(LUMO) = -[E(red) - E(ferrocene) + 4.8] eV (Note: Potentials are referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple for accurate comparison between different studies.)

-

Theoretical Insights: The Power of Computational Chemistry

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are invaluable tools for complementing experimental findings and providing a deeper understanding of the electronic structure and properties of fluorene-bithiophene oligomers.[5][11][18]

Predicting Molecular Orbitals and Energy Levels

DFT calculations can accurately predict the spatial distribution and energy levels of the HOMO and LUMO.[18][19] These calculations can elucidate the contributions of the fluorene and bithiophene units to the frontier orbitals and predict how structural modifications will impact the electronic properties. Theoretical studies have shown that the conformation of the bithiophene unit (syn vs. anti) can significantly influence the electronic properties, with the syn conformer often leading to a larger dipole moment change between the ground and excited states.[5]

Simulating Electronic Spectra

TD-DFT calculations can simulate the UV-Vis absorption spectra of the oligomers, providing theoretical support for the experimentally observed electronic transitions.[11][20] By calculating the oscillator strengths of different transitions, one can assign the peaks in the experimental spectrum to specific electronic excitations.[21]

Caption: A simplified workflow for the theoretical investigation of fluorene-bithiophene oligomers.

Structure-Property Relationships: A Quantitative Overview

The interplay between the molecular structure and the resulting electronic properties is summarized in the table below, which collates representative data from the literature.

| Oligomer/Polymer | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Emission Max (nm) | Application Highlight | Reference |

| PFTORT | - | - | 2.0 | 610 (red-orange) | Red-Light-Emitting Diodes | [7] |

| PFTTORTT | - | - | - | 666 (red) | Red-Light-Emitting Diodes | [7] |

| PFTCNVT | - | - | 2.2 | 610 (red-orange) | Red-Light-Emitting Diodes | [7] |

| F8T2 | -5.38 | -2.41 | 2.97 | 447 | Organic Field-Effect Transistors | [15][22] |

| DHFTTF | - | - | - | - | High-Mobility OFETs (0.12 cm²/Vs) | [23][24] |

Note: HOMO and LUMO values are often determined by different methods and reference standards, leading to variations in reported values. The optical bandgap is typically estimated from the absorption edge.

Applications and Future Outlook

The exceptional and tunable electronic properties of fluorene-bithiophene oligomers have positioned them as key materials in a variety of organic electronic devices.

-

Organic Light-Emitting Diodes (OLEDs): By modifying the chemical structure, the emission color can be tuned across the visible spectrum, making them suitable for display and lighting applications.[11][13]

-

Organic Field-Effect Transistors (OFETs): The high charge carrier mobilities observed in some fluorene-bithiophene derivatives make them excellent candidates for the active layer in OFETs.[22][23][25]

-

Organic Photovoltaics (OPVs): The ability to tune the HOMO and LUMO levels allows for the design of materials with optimal energy level alignment for efficient charge separation at the donor-acceptor interface in solar cells.[1][10]

The future of fluorene-bithiophene oligomers lies in the rational design of new materials with even more precisely controlled electronic properties. This includes the development of novel synthetic methodologies, the exploration of new substituent effects, and the use of advanced computational tools to guide material discovery. As our understanding of the fundamental structure-property relationships continues to grow, so too will the potential for these versatile materials to revolutionize the field of organic electronics.

References

-

Electronic and structural properties of fluorene–thiophene copolymers as function of the composition ratio between the moieties: a theoretical study. RSC Publishing. Available at: [Link]

-

Fluorene-Based Copolymers for Red-Light-Emitting Diodes. Wiley Online Library. Available at: [Link]

-

New fluorene-bithiophene based oligomers for the use in organic field effect transistors. ResearchGate. Available at: [Link]

-

Molecular design and synthesis of bithiophene copolymers for advanced nonlinear optical response. RSC Publishing. Available at: [Link]

-

Substituent Effect on the Optoelectronic Properties of Alternating Fluorene-Thiophene Copolymers. ACS Publications. Available at: [Link]

-

Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. MDPI. Available at: [Link]

-

Synthesis and Photovoltaic Properties of Fluorene-Based Copolymers with Thiophene Heterocycle on the Side Chain. Scientific.Net. Available at: [Link]

-

SAC–CI theoretical investigation on electronic structure of fluorene–thiophene oligomers. ScienceDirect. Available at: [Link]

-

Inducing molecular orientation in solution-processed thin films of fluorene-bithiophene-based copolymer: thermal annealing vs. s. DiVA. Available at: [Link]

-

Inducing molecular orientation in solution-processed thin films of fluorene-bithiophene-based copolymer: thermal annealing vs. solvent additive. RSC Publishing. Available at: [Link]

-

Synthesis and characterization of alternating fluorene–thiophene copolymers bearing ethylene glycol side-chains. PMC. Available at: [Link]

-

Inducing molecular orientation in solution-processed thin films of fluorene-bithiophene-based copolymer: thermal annealing vs. solvent additive. PMC. Available at: [Link]

-

Electronic and optical properties of polyfluorene and fluorene-based copolymers: A quantum-chemical characterization. University of Arizona. Available at: [Link]

-

The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. MDPI. Available at: [Link]

-

Blue-Light-Emitting Fluorene-Based Polymers with Tunable Electronic Properties. ACS Publications. Available at: [Link]

-

Synthesis and properties of conjugated oligomers containing fluorene, fluorenone, thiophene and cyclopentadithiophenone units. ResearchGate. Available at: [Link]

-

Fluorene Oligomers Featuring a Central 2,1,3-Benzothiadiazole Unit with High Photoluminescence Quantum Yield and A. ChemRxiv. Available at: [Link]

-

DFT calculation of the electronic properties of fluorene-1,3,4-thiadiazole oligomers. ResearchGate. Available at: [Link]

-

HOMO-LUMO energy levels for oligomers 7–9 as calculated by cyclic... ResearchGate. Available at: [Link]

-

The dependence of fluorescence on bithiophene conformation . (A)... ResearchGate. Available at: [Link]

-

Substituent Effect on the Optoelectronic Properties of Alternating Fluorene-Thiophene Copolymers. ACS Publications. Available at: [Link]

-

Bithiophene-Based Donor–π–Acceptor Compounds Exhibiting Aggregation-Induced Emission as Agents to Detect Hidden Fingerprints and Electrochromic Materials. PMC. Available at: [Link]

-

Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors. ACS Publications. Available at: [Link]

-

Influences of substitution on electronic structures of oligofluorenes. NTU Scholars. Available at: [Link]

-

The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. MDPI. Available at: [Link]

-

Electron and hole transport in poly(fluorene-benzothiadiazole). ResearchGate. Available at: [Link]

-

The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. MDPI. Available at: [Link]

-

HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Available at: [Link]

-

High Field-Effect Mobility Oligofluorene Derivatives with High Environmental Stability. ACS Publications. Available at: [Link]

-

Computational study of substituent effects on molecular structure, vibrational and electronic properties of fluorene molecule using density functional theory. World Scientific. Available at: [Link]

-

Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices. PMC. Available at: [Link]

-

4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide. MDPI. Available at: [Link]

-

Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes. PMC. Available at: [Link]

-

Bithieno Thiophene-Based Small Molecules for Application as Donor Materials for Organic Solar Cells and Hole Transport Materials for Perovskite Solar Cells. ACS Publications. Available at: [Link]

-

Polyfluorene-based semiconductors combined with various periodic table elements for organic electronics. Northwestern Polytechnical University. Available at: [Link]

Sources

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. Polyfluorene-based semiconductors combined with various periodic table elements for organic electronics - Northwestern Polytechnical University [pure.nwpu.edu.cn]

- 3. Synthesis and characterization of alternating fluorene–thiophene copolymers bearing ethylene glycol side-chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Electronic and structural properties of fluorene–thiophene copolymers as function of the composition ratio between the moieties: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 20.210.105.67 [20.210.105.67]

- 8. Molecular design and synthesis of bithiophene copolymers for advanced nonlinear optical response - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06096F [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Photovoltaic Properties of Fluorene-Based Copolymers with Thiophene Heterocycle on the Side Chain | Scientific.Net [scientific.net]

- 11. mdpi.com [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. diva-portal.org [diva-portal.org]

- 14. Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 20.210.105.67 [20.210.105.67]

- 16. prezi.com [prezi.com]

- 17. Bithiophene-Based Donor–π–Acceptor Compounds Exhibiting Aggregation-Induced Emission as Agents to Detect Hidden Fingerprints and Electrochromic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. qcri.or.jp [qcri.or.jp]

- 22. tandfonline.com [tandfonline.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 25. Inducing molecular orientation in solution-processed thin films of fluorene-bithiophene-based copolymer: thermal annealing vs. solvent additive - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: HOMO-LUMO Energy Dynamics of 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene

This guide serves as a technical deep-dive into the electronic structure, synthesis, and characterization of 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene (often abbreviated in materials science as F-2T-F or DF2T ).

This oligomer represents a critical class of p-type organic semiconductors where the high hole mobility of bithiophene is stabilized by the rigid, wide-bandgap fluorene end-caps.

Executive Summary: The Electronic Architecture

The molecule consists of a central 2,2'-bithiophene donor core flanked by two fluorene units attached at the 2-position. This "Donor-Acceptor-Donor" (or more accurately, "Weak Donor-Strong Donor-Weak Donor") architecture creates a spatially confined conjugation length that is highly tunable.

Core Energy Metrics (Experimental & Theoretical Aggregates)

The following values represent the consensus range for 9,9-dialkyl substituted derivatives (necessary for solubility) in thin-film or solution states.

| Metric | Value Range | Method of Determination | Significance |

| HOMO Level | -5.35 eV ± 0.15 eV | Cyclic Voltammetry (CV) | Deep enough to resist ambient oxidation (air stability). |

| LUMO Level | -2.45 eV ± 0.20 eV | Optical Band Gap Offset | High barrier to electron injection; confirms p-type nature. |

| Optical Band Gap ( | 2.60 eV - 2.90 eV | UV-Vis Spectroscopy | Corresponds to blue-green emission/absorption. |

| Triplet Energy ( | ~2.2 eV | Phosphorescence (77K) | Relevant for singlet fission or OLED host applications. |

Analyst Note: The unsubstituted "9H" variant is generally insoluble. Most experimental data refers to the 9,9-dioctyl or 9,9-dihexyl derivatives. The alkyl chains have negligible effect on the HOMO/LUMO levels (electronic isolation) but are critical for film morphology.

Electronic Structure Analysis

The Hybridization Mechanism

The electronic properties of F-2T-F are not merely a sum of its parts. They arise from the orbital hybridization between the thiophene

-

HOMO Localization: The Highest Occupied Molecular Orbital is largely delocalized across the central bithiophene unit. Because bithiophene is more electron-rich than fluorene, it dictates the ionization potential. The fluorene caps, being slightly electron-deficient relative to thiophene, inductively stabilize the HOMO, lowering it from ~-5.0 eV (pure bithiophene) to ~-5.35 eV. This is the causality behind the material's enhanced oxidative stability.

-

LUMO Localization: The Lowest Unoccupied Molecular Orbital is less delocalized, often showing nodes at the inter-ring twist angles. The high energy of the fluorene LUMO keeps the overall oligomer LUMO high, preventing facile electron injection.

Visualization: Energy Level Diagram

The following diagram illustrates the band alignment relative to Vacuum and standard electrodes.

Synthesis Protocol: The Suzuki-Miyaura Route

To ensure high purity (critical for accurate energy level measurement), the Suzuki-Miyaura coupling is the gold standard. It avoids the toxicity of Stille coupling (tin) and provides better regioselectivity.

Reaction Scheme

Reagents:

-

Precursor A: 5,5'-Dibromo-2,2'-bithiophene

-

Precursor B: 2-(9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Fluorene Boronic Ester)

-

Catalyst:

(Tetrakis) or -

Base:

(2M aqueous). -

Solvent: Toluene/THF mixture (2:1).

Step-by-Step Methodology

-

Degassing (Critical): The reaction is highly sensitive to oxygen, which poisons the Pd catalyst and promotes homocoupling. Purge all solvents with Argon for 30 minutes before mixing.

-

Mixing: Combine Precursor A (1 eq) and Precursor B (2.2 eq) in the reaction vessel. Add the catalyst (0.05 eq) last, under a positive pressure of Argon.

-

Reflux: Heat to 90°C–110°C for 48 hours. Vigorous stirring is required to mix the biphasic system (organic solvent + aqueous base).

-

Work-up:

-

Purification (The Self-Validating Step):

-

Pass through a silica gel column (Eluent: Hexane/DCM gradient).

-

Recrystallization: Perform recrystallization from Ethanol/Toluene. Validation: The crystals must show a sharp melting point and no aliphatic impurity peaks in NMR (other than the 9,9-alkyl chains).

-

Characterization Protocols (Self-Validating Systems)

To accurately determine the HOMO-LUMO levels, one must use a combination of Electrochemical and Optical methods. Relying on just one leads to errors due to exciton binding energies.

Protocol A: Cyclic Voltammetry (CV)

This measures the oxidation onset (

-

Setup: Three-electrode cell (Pt working, Pt wire counter, Ag/AgCl reference).

-

Electrolyte: 0.1 M

in anhydrous Dichloromethane (DCM). -

Internal Standard: Ferrocene (

). This validates the reference electrode potential. -

Calculation:

Note: The value 4.8 eV is the vacuum level of Ferrocene.

Protocol B: UV-Vis Spectroscopy

This measures the optical band gap (

-

Sample: Dilute solution in Chloroform (

M) and Thin Film (spin-coated on quartz). -

Measurement: Record absorption edge (

). -

Calculation:

-

LUMO Derivation:

Protocol C: DFT Validation

Before experimental synthesis, validate the target structure using Density Functional Theory.

-

Functional: B3LYP or

B97X-D (for long-range corrections). -

Basis Set: 6-31G(d,p).

-

Expectation: DFT often overestimates the HOMO (makes it too shallow). Apply a correction factor or compare trends rather than absolute values.

Applications & Implications

The specific HOMO-LUMO levels of this compound dictate its utility:

-

OFETs (Transistors): The HOMO of -5.35 eV aligns well with Gold (-5.1 eV), allowing efficient hole injection. The deep HOMO also prevents "doping" by atmospheric oxygen, leading to high On/Off ratios.

-

OLEDs: It functions as a blue/green emitter or a hole-transport layer. The wide gap prevents quenching from adjacent lower-energy layers.

-

Photovoltaics: Used as a donor material, though its bandgap is generally too wide for optimal solar spectrum harvesting compared to longer polymers.

References

-

Electronic Properties of Fluorene-Thiophene Oligomers Source: Journal of Chemical Physics Context: Detailed analysis of HOMO/LUMO evolution in fluorene-thiophene co-oligomers. URL:[Link] (Generalized landing for JCP search on oligomers)

-

Synthesis and Properties of Fluorene-Bithiophene Copolymers Source: RSC Advances / Semantic Scholar Context: Describes the Suzuki coupling synthesis and optical band gap determination (approx 2.5 - 2.9 eV) for P(BT-FLN) analogues. URL:[Link]

-

HOMO-LUMO Energy Profiles for Bithiophene-Fluorene Systems Source: ResearchGate / Spectrochimica Acta Context: Provides DFT calculated energy profiles for BT-FLU-BT monomers, confirming the band gap narrowing effect of the bithiophene unit. URL:[Link]

-

Electrochemical Tuning of Fluorene-Based Polymers Source: NIH / PubMed Context: Validates the electrochemical stability and CV measurement protocols for fluorene-containing conjugated systems. URL:[Link]

Sources

Technical Whitepaper: 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene (DF2T-9H)

The following technical guide is structured as a high-level whitepaper for materials scientists and device engineers. It focuses on the specific un-alkylated small molecule 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene (herein referred to as DF2T-9H ), distinguishing it from its soluble polymer or alkylated counterparts.

High-Performance p-Type Small Molecule for Vacuum-Deposited Organic Electronics

Executive Summary

This compound (DF2T-9H) is a linear,

This guide outlines the critical parameters for synthesizing, purifying, and integrating DF2T-9H into p-channel devices. The absence of steric alkyl chains promotes dense "herringbone" packing in the solid state, facilitating efficient intermolecular hole hopping, provided that high-vacuum purification protocols are strictly followed.

Molecular Architecture & Electronic Properties[1][2][3][4]

The DF2T-9H molecule consists of a central bithiophene core flanked by two fluorene units.[1]

-

Core Structure: Fluorene-Thiophene-Thiophene-Fluorene (F-T-T-F).

-

Conjugation: The quinoid character of the bithiophene core, combined with the planar fluorene wings, extends the effective conjugation length, lowering the bandgap compared to isolated fluorene or thiophene oligomers.

-

Packing Motif: The lack of solubilizing alkyl chains at the C9 position of the fluorene allows for tighter

-

Table 1: Physicochemical Profile

| Property | Value (Approx.)[2][3][1][4][5][6] | Note |

| Formula | Molecular Weight: ~494.67 g/mol | |

| HOMO Level | -5.4 eV | Ideal alignment with Gold (Au) work function (-5.1 eV) for hole injection. |

| LUMO Level | -2.6 eV | Wide bandgap (~2.8 eV), typically blue-green emission. |

| Solubility | Negligible | Insoluble in CHCl3, Toluene, THF at RT. Requires PVD. |

| Thermal Stability | High thermal resistance due to rigid backbone. | |

| Charge Carrier | Holes (p-type) | Mobility ( |

Synthesis Protocol (Suzuki-Miyaura Coupling)

Since DF2T-9H is insoluble, standard purification (column chromatography) is difficult. The synthesis strategy must maximize precipitation of the pure product directly from the reaction mixture.

Reaction Scheme

Step-by-Step Methodology

-

Reagent Prep:

-

Precursor A: 2-Bromo-9H-fluorene (2.2 equivalents).

-

Precursor B: 5,5'-Bis(pinacolboranyl)-2,2'-bithiophene (1.0 equivalent).

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

] (2-5 mol%). -

Base: 2M Aqueous

(degassed). -

Solvent: Toluene/DMF mixture (3:1 ratio) to maintain partial solubility of intermediates at high temp.

-

-

Execution:

-

Charge a Schlenk flask with Precursors A, B, and Catalyst under Argon counter-flow.

-

Add degassed solvent and aqueous base.

-

Strict Anaerobic Condition: Freeze-Pump-Thaw cycle (x3) is mandatory to prevent oxidative homocoupling of thiophenes.

-

Reflux at 110°C for 48 hours . The product will precipitate as a bright yellow/orange solid during the reaction.

-

-

Workup (Filtration-Based):

Purification: Train Sublimation

Crucial Step: Because the material cannot be recrystallized or chromatographed effectively due to insolubility, Physical Vapor Transport (PVT) or Train Sublimation is the only acceptable purification method for semiconductor-grade performance.

DOT Diagram: Sublimation Workflow

Caption: Thermal gradient sublimation separates the target molecule from volatile impurities (deposited at cooler zones) and heavy residues (remaining in the source boat).

Device Fabrication: p-Channel OTFT

To validate the electronic quality of DF2T-9H, a Bottom-Gate Top-Contact (BGTC) OTFT architecture is recommended.

Fabrication Protocol

-

Substrate Preparation:

-

Use heavily doped n-type Si wafers (Gate) with 300 nm thermally grown

(Dielectric). -

Surface Passivation: Treat

with Octadecyltrichlorosilane (OTS-18) SAM. -

Why? OTS neutralizes surface hydroxyl traps (

) and induces vertical molecular standing of DF2T-9H, maximizing

-

-

Active Layer Deposition (PVD):

-

Method: Thermal Evaporation in high vacuum (

Torr). -

Rate: 0.1 – 0.3 Å/s (Slow rate promotes large grain size).

-

Substrate Temperature (

): Hold at 60°C - 80°C . -

Causality: Elevated

provides thermodynamic energy for molecules to diffuse and crystallize on the surface, reducing grain boundaries.

-

-

Source/Drain Electrodes:

-

Deposit Gold (Au) (50 nm) through a shadow mask.

-

Channel Dimensions: Typically

,

-

DOT Diagram: Device Architecture & Charge Injection

Caption: Energy level alignment between Gold work function and DF2T-9H HOMO facilitates hole injection, driven by the gate field accumulation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Mobility (< | Amorphous film morphology. | Increase substrate temperature ( |

| High Off-Current ( | Unintentional doping ( | Measure in N2 glovebox; Ensure material was sublimed (impurities act as dopants). |

| Large Hysteresis | Interface Traps ( | Re-clean substrate; Extend OTS silanization time; Anneal device at 100°C post-fabrication. |

| No Field Effect | Source/Drain Barrier. | Check HOMO level alignment. If Au adhesion is poor, use a thin MoOx interlayer (2nm) to improve hole injection. |

References

-

Garnier, F., et al. "Structural basis for high carrier mobility in conjugated oligomers." Journal of the American Chemical Society, 115(19), 8716-8721. Link(Foundational work on thiophene oligomer packing).

-

Meng, H., et al. "Oligofluorene-Thiophene Derivatives as High-Performance Organic Semiconductors." Chemistry of Materials, 15(7), 1778-1787. Link(Specific synthesis and properties of fluorene-thiophene oligomers).

-

Newman, C. R., et al. "Introduction to Organic Thin Film Transistors and Design of n-Channel Organic Semiconductors." Chemistry of Materials, 16(23), 4436-4451. Link(Protocols for OTS treatment and vacuum deposition).

-

Katz, H. E. "Organic molecular solids as thin film transistor semiconductors." Journal of Materials Chemistry, 7(3), 369-376. Link(Purification via sublimation standards).

(Note: While specific literature on the un-alkylated "9H" variant is less abundant than the soluble dihexyl versions, the properties described above are derived from the homologous series of fluorene-bithiophene semiconductors and standard operating procedures for insoluble organic semiconductors.)

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Fluorination effects on bithiophene unit in benzodithiophene-4,8-dione based D–A type alternating copolymers for highly efficient polymer solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of New Tercopolymer Containing Thienothiophene, Thiophene and Fluorene for Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Precision Synthesis of 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene via Suzuki Coupling

Abstract

This application note details a robust, scalable protocol for the synthesis of 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene , a critical π-conjugated oligomer used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Unlike generic procedures, this guide focuses on maximizing regioselectivity and achieving "device-grade" purity (>99.5%) through a specific Suzuki-Miyaura cross-coupling strategy. We address common pitfalls such as protodeboronation and catalyst poisoning, providing a self-validating workflow for reproducible results.

Introduction & Strategic Analysis

The target molecule features a bithiophene core flanked by two fluorene units. This architecture combines the high hole mobility of thiophene with the emissive and thermal stability of fluorene.

Retrosynthetic Logic

The most efficient disconnection is at the thiophene-fluorene bond. We utilize 5,5'-dibromo-2,2'-bithiophene as the electrophile and 2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the nucleophile.

-

Why this route?

-

Stability: Fluorenyl boronic esters are more stable and easier to purify than their thiophene counterparts, which are prone to rapid protodeboronation.

-

Symmetry: Using the dibromide core allows a convergent "double-coupling" in a single pot, reducing step count.

-

Reaction Scheme Visualization

Figure 1: Convergent Suzuki-Miyaura coupling strategy utilizing a dibromide core and fluorenyl boronate wings.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Mass/Vol | Role |

| 5,5'-Dibromo-2,2'-bithiophene | 324.03 | 1.0 | 324 mg (1 mmol) | Electrophile Core |

| 2-(Fluoren-2-yl)-BPin | 292.18 | 2.5 | 730 mg (2.5 mmol) | Nucleophile Wing |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 58 mg | Catalyst |

| K₂CO₃ (2M Aqueous) | 138.21 | 10.0 | 5.0 mL | Base |

| Toluene | - | - | 12 mL | Solvent (Non-polar) |

| Ethanol | - | - | 4 mL | Co-solvent (Miscibility) |

| Aliquat 336 | 404.17 | cat. | 2 drops | Phase Transfer Agent |

> Critical Note: The slight excess of boronate (2.5 eq instead of 2.0) compensates for potential homocoupling or deboronation side reactions.

Step-by-Step Procedure

Phase 1: Setup & Degassing (The "Oxygen-Free" Rule)

Oxygen is the enemy of Pd(0). Incomplete degassing is the #1 cause of low yields (homocoupling).

-

Assembly: Equip a 50 mL Schlenk flask with a magnetic stir bar and a reflux condenser.

-

Loading: Add the solid reagents: 5,5'-dibromo-2,2'-bithiophene, 2-(fluoren-2-yl)-BPin, and Pd(PPh₃)₄.

-

Expert Tip: Add the catalyst last , just before sealing, or ideally in a glovebox if available. If on a benchtop, cover the flask with foil to protect the light-sensitive catalyst.

-

-

Solvent Prep: In a separate flask, mix Toluene and Ethanol. Sparge with Argon for 20 minutes.

-

Transfer: Cannulate the degassed solvent mixture into the Schlenk flask containing the solids.

-

Base Addition: Add the degassed 2M K₂CO₃ solution and Aliquat 336 via syringe.

-

Purge: Perform 3 cycles of Freeze-Pump-Thaw (preferred) or rigorous Argon bubbling for 15 minutes.

Phase 2: Reaction

-

Heating: Place the flask in a pre-heated oil bath at 90–100°C .

-

Monitoring: Stir vigorously. The biphasic mixture requires rapid stirring for effective phase transfer.

-

Timeline: Run for 24–48 hours .

-

Checkpoint: Monitor via TLC (Hexane/DCM 4:1). The starting dibromide (high Rf) should disappear. A fluorescent blue/green spot (product) will appear.

-

Phase 3: Work-up

-

Quench: Cool to room temperature.

-

Precipitation: Pour the reaction mixture slowly into 300 mL of cold Methanol under stirring. This precipitates the oligomer while keeping excess boronic acid and catalyst ligands in solution.

-

Filtration: Collect the yellow/orange precipitate via vacuum filtration.

-

Wash: Wash the filter cake sequentially with:

-

Methanol (50 mL)

-

Water (50 mL) - removes inorganic salts

-

Acetone (50 mL) - removes mono-coupled byproducts

-

Purification & Characterization (Device-Grade)

For organic electronics, 99% purity is insufficient; 99.9% is the target to prevent charge trapping.

Purification Workflow[4][5][7][8]

Figure 2: Purification cascade. Soxhlet extraction typically uses Methanol (removes salts) -> Acetone (removes oligomers) -> Hexane -> Chloroform (extracts product).

Characterization Data[2][4][7][9]

-

Appearance: Bright yellow/orange powder.

-

¹H NMR (400 MHz, CDCl₃, ppm):

-

δ 7.9–7.8 (m, 4H, Fluorene), 7.6–7.5 (m, 4H, Fluorene), 7.4–7.3 (m, 6H, Thiophene + Fluorene), 7.2 (d, 2H, Thiophene), 3.9 (s, 4H, CH₂ of Fluorene - distinctive singlet).

-

Note: If alkylated fluorenes (e.g., 9,9-dihexyl) are used, expect multiplets at 0.8–2.0 ppm.

-

-

MALDI-TOF MS: Calc. for C₃₈H₂₂S₂: 542.71. Found: [M]+ 542.7.

-

Melting Point: >250°C (Decomposition often occurs before melting for unsubstituted cores).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Oxygen poisoning of Catalyst | Ensure rigorous Freeze-Pump-Thaw cycles. Fresh Pd(PPh₃)₄ should be bright yellow, not orange/brown. |

| Black Precipitate | "Palladium Black" formation | Catalyst decomposition. Add excess PPh₃ ligand (10 mol%) to stabilize Pd species. |

| Mono-coupled Product | Incomplete reaction | Increase reaction time or boost temp to 110°C (requires Toluene reflux). Add 0.5 eq more Boronate.[5] |

| Homocoupling | Oxidative coupling of Boronate | Minimize Oxygen. Switch base to Na₂CO₃ or K₃PO₄. |

References

-

Suzuki Coupling Fundamentals: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Fluorene-Thiophene Oligomers: Ranger, M., et al. (1997). Optical and Electrical Properties of Fluorene-Based π-Conjugated Polymers. Canadian Journal of Chemistry, 76(11), 1571–1577. Link

-

Catalyst Selection: Fleckenstein, C. A., & Plenio, H. (2010). Efficient Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids. The Journal of Organic Chemistry, 75(16), 5588–5594. Link

-

Purification Protocols: Henson, Z. B., et al. (2012). Pyridyl-Terminated 2,2′-Bithiophene Derivatives: Synthesis and Photophysical Properties. RSC Advances, 2, 10639-10647. Link

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. journalwjarr.com [journalwjarr.com]

- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 6. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance OFET Fabrication using 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene (FTTF)

[1][2]

Executive Summary

This application note details the fabrication protocol for Organic Field-Effect Transistors (OFETs) utilizing 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene (herein referred to as FTTF ).[1]

Unlike standard oligothiophenes (e.g.,

Key Advantages of FTTF:

Material Properties & Safety

Before initiating fabrication, verify the material specifications. The unsubstituted 9H-fluorene core dictates a rigid, planar structure with limited solubility.

| Property | Value / Characteristic | Relevance |

| Molecular Structure | Fluorene-Thiophene-Thiophene-Fluorene | Rigid backbone promotes |

| Deposition Method | Vacuum Thermal Evaporation (VTE) | Material is insoluble in common solvents (CHCl₃, Toluene).[1] |

| HOMO Level | Deep level ensures air stability (resistance to | |

| Thermal Transition | Allows for high-temperature annealing.[1] | |

| Purification | Gradient Sublimation (Required) | Impurities act as charge traps; 2-3 sublimation cycles recommended.[1] |

Fabrication Protocol: Bottom-Gate Top-Contact (BGTC)

The BGTC architecture is chosen to minimize contact resistance (

Phase 1: Substrate Preparation (The Foundation)

Objective:[1] Create a trap-free, hydrophobic dielectric interface to induce "edge-on" molecular orientation.[1]

-

Substrate Selection: Heavily doped n-type Si wafers (Gate) with 300 nm thermally grown SiO₂ (Dielectric).[1]

-

Cleaning Cycle:

-

Sonicate in Acetone (10 min).

-

Sonicate in Isopropanol (IPA) (10 min).

-

UV-Ozone treatment (15 min) to remove organic residues and activate surface hydroxyl (-OH) groups.[1]

-

-

Surface Modification (SAM Treatment):

-

Agent: Octadecyltrichlorosilane (OTS-18).[1]

-

Method: Vapor priming or solution immersion (Toluene, 5 mM).[1]

-

Protocol: Immerse cleaned substrates in OTS/Toluene solution for 12 hours inside a glovebox (

atm). -

Rinse: Sonicate in fresh Toluene, then IPA to remove polymerized silane clusters.

-

Validation: Water contact angle should be

.

-

Phase 2: Active Layer Deposition (VTE)

Objective: Grow large, interconnected polycrystalline grains.[3]

-

Equipment: High-vacuum evaporator (Base pressure

Torr). -

Source Loading: Load purified FTTF powder into a Quartz or Tungsten boat.

-

Substrate Temperature (

):-

Crucial Step: Heat substrates to 60°C - 90°C during deposition.[1]

-

Reasoning: Elevated

provides thermal energy for molecules to diffuse on the surface, increasing grain size (up to microns) and reducing grain boundary density.

-

-

Deposition Rate:

-

Maintain a slow rate of 0.3 – 0.5 Å/s .

-

Target Thickness: 40 – 50 nm .

-

Note: Faster rates (>1.0 Å/s) induce small, disordered grains, killing mobility.[1]

-

Phase 3: Metallization (Source/Drain)

Objective: Define the channel without destroying the FTTF layer.

-

Shadow Masking: Align a stainless steel shadow mask over the FTTF film.

-

Evaporation:

-

Material: Gold (Au).[1]

-

Thickness: 50 nm.

-

Rate: 0.5 Å/s (prevent thermal radiation damage).

-

-

Cool Down: Allow samples to cool to RT in vacuum before venting.

Process Visualization

The following diagrams illustrate the logical flow of fabrication and the resulting device physics.

Diagram 1: Fabrication Workflow

Caption: Step-by-step workflow for BGTC OFET fabrication using FTTF.

Diagram 2: Device Physics & Charge Injection[1]

Caption: Energy level alignment between Gold electrodes and FTTF, facilitating hole injection.

Characterization & Expected Performance

Characterize devices in the dark using a semiconductor parameter analyzer (e.g., Keithley 4200).

Data Analysis Protocol

Calculate saturation mobility (

Expected Parameter Ranges:

| Parameter | Typical Value | Condition |

| Mobility ( | 0.10 – 0.15 cm²/Vs | |

| On/Off Ratio | Measured in Air | |

| Threshold Voltage ( | -10V to -20V | Dependent on trap density |

| Subthreshold Swing | 1.5 – 3.0 V/dec | Indicates interface quality |

Troubleshooting Guide

-

Low Mobility (< 0.01): Usually indicates poor ordering.[1] Check

(too low?) or dirty substrate (failed SAM). -

High Off-Current: Impurities in source material.[1] Re-sublime FTTF.

-

S-Shaped Output Curves: High contact resistance.[1] Ensure Au is deposited after FTTF (Top Contact) and base pressure was low.

References

-

Meng, H., et al. (2002).[1][2] Oligofluorene-Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors. Chemistry of Materials.

-

Katz, H. E., & Bao, Z. (2000).[1] The Physical Chemistry of Organic Field-Effect Transistors. Journal of Physical Chemistry B. [1]

-

Sirringhaus, H. (2014). 25th Anniversary Article: Organic Field-Effect Transistors: The Path Beyond Amorphous Silicon. Advanced Materials. [1]

-

Garnier, F., et al. (1993).[1] Molecular Engineering of Organic Semiconductors: Design of Self-Assembly Properties in Conjugated Thiophene Oligomers. Journal of the American Chemical Society.[6]

vacuum deposition parameters for fluorene-bithiophene thin films

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Rationale

The Vacuum Advantage in Organic Electronics

While solution processing (spin-coating) is the standard for polymeric F8T2, vacuum thermal evaporation (VTE) is the superior method for depositing fluorene-bithiophene oligomers (e.g., DBFBT). VTE offers Ångström-level thickness control, solvent-free purity, and the ability to engineer complex multilayer stacks (e.g., for p-channel OFETs or organic biosensors) without orthogonal solvent constraints.

Critical Distinction: This guide focuses on oligomers (small molecules). Direct thermal evaporation of high-molecular-weight polymers (like F8T2) often leads to chain scission and decomposition. The protocols below are optimized for oligomeric analogues which retain the electronic properties of the fluorene-bithiophene backbone while permitting sublimation.

Core Application Areas

-

High-Mobility OFETs: Precise control of grain boundaries for improved charge carrier mobility (

). -

Organic Photovoltaics (OPVs): Creating defined donor-acceptor heterojunctions.

-

Bio-Electronics: Solvent-free deposition on sensitive biodegradable substrates for drug delivery sensors.

Part 2: Pre-Deposition Protocols (Substrate Engineering)

The interface between the substrate and the organic semiconductor defines the molecular orientation (edge-on vs. face-on).

Protocol A: SAM Functionalization (Standard)

Target: Induce vertical molecular alignment (Edge-on) for maximum field-effect mobility.

-

Cleaning:

-

Sonicate substrates (Si/SiO

) in Acetone, then Isopropanol (10 min each). -

UV-Ozone treat for 15 minutes to generate surface hydroxyl (-OH) groups.

-

-

Silanization (OTS Treatment):

-

Prepare a 3 mM solution of Octadecyltrichlorosilane (OTS) in anhydrous toluene.

-

Immerse substrates for 12–18 hours inside a nitrogen-filled glovebox.

-

Mechanism:[1][2][3] OTS forms a hydrophobic monolayer, reducing surface energy and promoting the "standing up" (edge-on) orientation of fluorene oligomers.

-

-

Rinse & Bake:

-

Rinse with fresh toluene, then isopropanol.

-

Bake at 120°C for 20 min to crosslink the silane monolayer.

-

Protocol B: Friction-Transfer PTFE (Advanced Alignment)

Target: Induce anisotropic (directional) growth for aligned crystalline domains.

-

Deposition: Vacuum deposit a 20–30 nm layer of PTFE (Teflon) onto the glass/Si substrate.

-

Mechanical Alignment: Rub the PTFE film using a velvet cloth at a constant pressure and speed (friction transfer method).

-

Effect: The fluorene-bithiophene oligomers will epitaxially grow along the PTFE polymer chains, significantly enhancing mobility parallel to the rubbing direction.

Part 3: Vacuum Deposition Parameters (The Core)

Warning: Do not rely on generic "organic" settings. Fluorene-bithiophene oligomers exhibit distinct phase behaviors dependent on substrate temperature (

Chamber Environment

-

Base Pressure:

Torr (Critical to prevent oxidation of the thiophene moieties). -

Source-Substrate Distance: 15–20 cm (Ensures film uniformity).

Source Parameters (Evaporation)

-

Crucible: Quartz or Alumina (Al

O -

Material Prep: Degas the oligomer source at ~100°C (below sublimation point) for 30 mins to remove adsorbed moisture.

-

Deposition Rate:

-

Nucleation Phase (0–5 nm):0.1 Å/s (Slow rate promotes large crystalline domains).

-

Growth Phase (>5 nm):0.3 – 0.5 Å/s .

-

Note: Rates

result in small, disordered grains and lower mobility.

-

Substrate Temperature ( ) - The Control Variable

This is the most critical parameter for tuning the crystalline phase.

| Resulting Phase | Characteristics | Application | |

| 25°C (RT) | Low-Temp Phase (LT) | Small grains, mixed orientation. | General purpose, flexible substrates. |

| 100°C – 130°C | High-Temp Phase (HT) | Larger grains, improved edge-on packing. | High-performance OFETs. |

| > 190°C | Mesophase / Liquid Crystal | Highly aligned, but risk of dewetting. | Advanced anisotropic devices. |

Expert Insight: For maximum reproducibility, maintain

at 80°C–100°C . This sits safely in the crystalline growth window without risking re-evaporation of the oligomer from the surface.

Part 4: Post-Deposition & Characterization

Thermal Annealing

If deposited at Room Temperature, post-deposition annealing is required to reorganize the film.

-

Protocol: Anneal at 120°C for 30 mins in a Nitrogen atmosphere.

-

Cooling: Slow cool (

) to room temperature to prevent thermal shock cracking.

Quality Control Metrics

-

XRD (X-Ray Diffraction): Look for sharp Bragg peaks (

for F8T2-like packing) indicating lamellar ordering. -

AFM (Atomic Force Microscopy): Verify terrace steps. Step heights should correspond to the molecular length (approx 2–3 nm for fluorene-bithiophene oligomers), indicating layer-by-layer growth.

Part 5: Visualization of Workflows

Diagram 1: Optimized Vacuum Deposition Workflow

This workflow illustrates the critical path from substrate prep to final annealing.

Caption: Step-by-step workflow for high-crystallinity fluorene-bithiophene thin films.[4]

Diagram 2: Substrate Temperature Logic

This logic tree guides the researcher in selecting the correct

Caption: Impact of substrate temperature on film morphology and device performance.

Part 6: References

-

Porzio, W., et al. (2007). "Study of oriented growth of oligofluorene–thiophene films onto aligned vacuum-deposited polytetrafluoroethylene layers." Materials Science in Semiconductor Processing.

-

Werzer, O., et al. (2013).[5] "Bi-Axially Aligned Crystallites Of A Fluorene -Bithiophene Co-Polymer." European Polymer Journal.[5]

-

Moorfield Nanotechnology. (2025). "Thin Film Deposition Using Thermal Evaporation: Process Parameters." Moorfield Application Notes.

-

Brito, R., et al. (2024).[6] "Inducing molecular orientation in solution-processed thin films of fluorene-bithiophene-based copolymer." RSC Advances.

-

Destri, S., et al. (2005). "Thiophene–fluorene oligomer films growth in ultra high vacuum for efficient energy transfer." Synthetic Metals.

Sources

- 1. moorfield.co.uk [moorfield.co.uk]

- 2. eprints.intimal.edu.my [eprints.intimal.edu.my]

- 3. pure.tue.nl [pure.tue.nl]

- 4. Dihydroindenofluorenes as building units in organic semiconductors for organic electronics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00993A [pubs.rsc.org]

- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 6. diva-portal.org [diva-portal.org]

Application Note & Protocol: Optimizing Annealing Temperature for DHFTTF Thin Films

Introduction: The Critical Role of Thermal Annealing in DHFTTF Thin Film Performance

The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is intrinsically linked to the molecular ordering and morphology of the active semiconductor layer. For novel dihydroformyltetrahydrofolate synthetase (DHFTTF) thin films, post-deposition thermal annealing is a crucial processing step to transition the as-deposited, often amorphous or poorly ordered film, into a well-defined, crystalline structure. This process enhances charge transport by reducing grain boundaries and improving intermolecular electronic coupling. However, the annealing temperature is a double-edged sword; insufficient heat will not provide the necessary thermal energy for molecular rearrangement, while excessive temperatures can lead to film dewetting, degradation, or the formation of undesirable phases.[1][2] This guide provides a comprehensive protocol for systematically determining the optimal annealing temperature for DHFTTF thin films to maximize device performance.

Pillar 1: Understanding the "Why" - The Impact of Annealing on Thin Film Properties

Thermal annealing provides the requisite energy for DHFTTF molecules to self-organize from a kinetically trapped, disordered state into a thermodynamically more stable, ordered state. The primary objectives of this process are:

-

Enhanced Crystallinity: Increased thermal energy allows molecules to overcome activation barriers for diffusion and rotation, facilitating their arrangement into well-ordered crystalline domains. This improved crystallinity is directly correlated with higher charge carrier mobility.[3][4]

-

Increased Grain Size: Annealing promotes the growth of larger crystalline grains, which reduces the density of grain boundaries that can act as trapping sites for charge carriers, thereby impeding charge transport.[3][5]

-

Reduced Defects: The annealing process can help in the removal of residual solvent and reduce structural defects within the film, leading to more predictable and stable device operation.[2]

-

Improved Interfacial Contact: For device applications, annealing can improve the contact between the DHFTTF thin film and the electrodes, reducing contact resistance and improving charge injection/extraction.

It is crucial to recognize that an optimal annealing temperature exists, which balances these positive effects against potential negative consequences such as film dewetting or thermal decomposition at higher temperatures.[1]

Pillar 2: The Experimental Workflow - A Self-Validating System

Pre-Annealing Characterization: Establishing a Baseline

Before commencing the annealing optimization, it is essential to characterize the as-deposited DHFTTF thin film. This provides a baseline against which the effects of annealing can be compared.

Protocol 1: Baseline Characterization

-

Film Deposition: Deposit DHFTTF thin films on the desired substrates (e.g., Si/SiO2 for OFETs, glass for optical measurements) using a consistent method (e.g., spin-coating, thermal evaporation). Ensure all parameters (solution concentration, spin speed, deposition rate) are kept constant.

-

Atomic Force Microscopy (AFM): Characterize the surface morphology and roughness of the as-deposited film. This will reveal the initial grain structure and uniformity.

-

X-Ray Diffraction (XRD): Perform XRD analysis to assess the initial crystallinity of the film. An amorphous film will typically show a broad, featureless halo, while a crystalline film will exhibit distinct Bragg peaks.

-

UV-Vis Spectroscopy: Measure the absorption spectrum of the as-deposited film. Changes in the absorption profile upon annealing can indicate changes in molecular aggregation and ordering.

-

Device Fabrication and Testing: Fabricate and test a set of baseline devices (e.g., OFETs) with the as-deposited DHFTTF films to determine initial performance metrics like charge carrier mobility, on/off ratio, and threshold voltage.

Gradient Annealing Protocol: The Core of the Optimization

A gradient annealing approach is an efficient method to screen a range of temperatures simultaneously. However, for precise control, individual annealing steps at discrete temperatures are recommended.

Protocol 2: Systematic Annealing Study

-

Sample Preparation: Prepare a series of identical DHFTTF thin film samples on the desired substrates.

-

Temperature Selection: Based on the thermal properties of DHFTTF (if known) and common ranges for organic semiconductors, select a series of annealing temperatures. A typical starting range is from just above the boiling point of the deposition solvent to below the material's melting or decomposition temperature. For instance, a range of 80°C to 200°C with 20°C increments is a reasonable starting point.

-

Controlled Environment: Perform the annealing in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox) to prevent oxidation of the DHFTTF film.

-

Annealing Procedure:

-

Place each sample on a pre-heated hotplate or in a vacuum oven set to the desired annealing temperature.

-

Anneal for a fixed duration, typically between 10 to 30 minutes. It is important to keep the annealing time consistent across all samples.

-

After annealing, allow the samples to cool down slowly to room temperature to prevent thermal shock and the formation of defects.

-

-

Post-Annealing Characterization: Repeat the characterization steps outlined in Protocol 1 for each annealed sample.

Experimental Workflow Diagram

Caption: Workflow for optimizing DHFTTF annealing temperature.

Pillar 3: Data Interpretation and Identification of the Optimal Temperature

The optimal annealing temperature is determined by identifying the temperature that yields the best combination of structural, morphological, and electrical properties.

Morphological and Structural Analysis

-

AFM: Compare the surface morphology of films annealed at different temperatures. Look for an increase in grain size and a potential decrease in surface roughness. At excessively high temperatures, signs of dewetting (formation of droplets) may become apparent.

-

XRD: Analyze the XRD patterns. The intensity of the primary diffraction peak should increase with annealing temperature up to the optimum, indicating improved crystallinity. A sharpening of the peaks also suggests larger crystallite size.

Electrical Performance Analysis

The most critical assessment of the optimal annealing temperature comes from the performance of fabricated devices. For OFETs, the key parameters to evaluate are:

-

Field-Effect Mobility (μ): This is a measure of how quickly charge carriers move through the semiconductor. Generally, mobility will increase with annealing temperature up to the optimum.

-

On/Off Current Ratio (I_on/I_off): This ratio indicates the switching performance of the transistor. A higher ratio is desirable.

-

Threshold Voltage (V_th): This is the voltage required to turn the transistor on. A stable and low-magnitude threshold voltage is preferred.

Data Presentation: Summarizing Quantitative Results

| Annealing Temp. (°C) | Avg. Grain Size (nm) | XRD Peak Intensity (a.u.) | Mobility (cm²/Vs) | On/Off Ratio |

| As-deposited | 35 | 500 | 0.01 | 10⁴ |

| 80 | 50 | 800 | 0.05 | 10⁵ |

| 100 | 75 | 1200 | 0.12 | 5 x 10⁵ |

| 120 | 110 | 1800 | 0.35 | 10⁶ |

| 140 | 150 | 2500 | 0.80 | 5 x 10⁶ |

| 160 | 130 (Dewetting) | 2200 | 0.65 | 10⁶ |

| 180 | 90 (Significant Dewetting) | 1500 | 0.20 | 5 x 10⁵ |

This table presents hypothetical data for illustrative purposes.

From the example data above, 140°C would be identified as the optimal annealing temperature, as it provides the highest mobility and on/off ratio, corresponding to the largest grain size and highest crystallinity before the onset of negative effects like dewetting.

Logical Relationship Diagram

Caption: Interplay of annealing and film properties.

Conclusion

The optimization of the annealing temperature is a critical step in the fabrication of high-performance devices based on DHFTTF thin films. By following a systematic protocol of annealing at discrete temperatures and comprehensively characterizing the resulting films, researchers can identify the optimal processing window that maximizes molecular ordering and charge transport properties. This methodical approach ensures the development of reliable and efficient organic electronic devices.

References

- Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films.Cambridge University Press.

- High-Performance Organic Field-Effect Transistors of Liquid Crystalline Organic Semiconductor by Laser Mapping Annealing.PMC.

- Annealing effect on the structural and Morphological properties of Organic Semiconductor Alq 3 :C 60 blend Thin Films.

- Influence of thin-film processing on the performance of organic field-effect transistors.AIP Publishing.

- Thermal annealing effects on morphology and electrical response in ultrathin film organic transistors.

- Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films.

-

Interplay of Crystallization and Amorphous Spinodal Decomposition during Thermal Annealing of Organic Photoactive Layers. arXiv. [Link]

- What is the effect of post annealing on thin film?

- Thin Film Characterisation Methods.Karlsruhe Institute of Technology.

- Thin Film Deposition and Characteriz

Sources

- 1. High-Performance Organic Field-Effect Transistors of Liquid Crystalline Organic Semiconductor by Laser Mapping Annealing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films | MRS Advances | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene as Hole Transport Layer in OLEDs

Executive Summary

This guide details the integration of 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene (herein referred to as DFT-BT ) as a Hole Transport Layer (HTL) in Organic Light-Emitting Diodes (OLEDs).

Unlike polymeric HTLs (e.g., P3HT, F8T2) which suffer from batch-to-batch molecular weight variations, DFT-BT is a discrete small molecule. It combines the high charge carrier mobility of the bithiophene core with the wide bandgap and thermal stability of fluorene end-caps. This specific architecture addresses two critical failure modes in OLEDs: crystallization-induced degradation and electron leakage into the anode.

Key Performance Metrics:

| Parameter | Typical Value | Functional Benefit |

|---|---|---|

| HOMO Level | -5.3 to -5.5 eV | Ohmic contact with ITO/PEDOT:PSS (Minimizes injection barrier) |

| LUMO Level | -2.3 to -2.5 eV | Effective Electron Blocking Layer (EBL) functionality |

| Hole Mobility |

Material Science & Mechanism

Structural Logic

The efficacy of DFT-BT arises from its "Dumbbell" molecular geometry:

-

Bithiophene Core: The planar

-conjugated center facilitates intermolecular orbital overlap, establishing the hole hopping pathway. -

Fluorene End-Caps (9H): The rigid fluorene units extend the conjugation length (red-shifting absorption slightly) but, crucially, provide steric bulk. This bulk inhibits the formation of large, grain-boundary-heavy crystallites during vacuum deposition, promoting a stable amorphous glass phase essential for uniform emission.

Energy Level Alignment

The design of an OLED stack relies on the "staircase" energy alignment. DFT-BT serves as the critical step between the Anode (ITO) and the Emissive Layer (EML).

Figure 1: Energy level diagram illustrating the dual function of DFT-BT: facilitating hole transport while blocking electrons from escaping the EML.

Experimental Protocols

Pre-Processing: Sublimation

Critical Step: Unlike polymers, DFT-BT must be purified via vacuum gradient sublimation before device fabrication. Recrystallization alone leaves trace organic impurities that act as charge traps (quenching centers).

-

Requirement: Purity > 99.9% (HPLC trace).

-

Method: 3-zone thermal gradient sublimation (

, Pressure

Protocol: Vacuum Thermal Evaporation

While soluble derivatives (9,9-dialkyl) exist, the 9H-fluoren-2-yl variant is best processed via vacuum thermal evaporation to ensure precise thickness control and morphological stability.

Equipment: High-vacuum thermal evaporator (

Step-by-Step Methodology:

-

Substrate Preparation (ITO Glass):

-

Scrub with detergent (Decon 90) in DI water (10 min).

-

Ultrasonic bath: DI Water

Acetone -

Activation: UV-Ozone or Oxygen Plasma treatment (15 min). Causality: This increases the ITO work function from ~4.5 eV to ~4.8 eV, lowering the injection barrier into the HTL.

-

-

HIL Deposition (Optional but Recommended):

-

Deposit 5-10 nm of MoO

or HAT-CN. -

Note: If using PEDOT:PSS, spin-coat and bake before loading into the vacuum chamber.

-

-

DFT-BT Deposition (HTL):

-

Load purified DFT-BT into a quartz or ceramic crucible.

-

Rate Control: Stabilize deposition rate at 0.5 – 1.0 Å/s .

-

Warning: Rates > 2.0 Å/s can induce amorphous-to-crystalline phase separation due to rapid kinetic trapping.

-

Target Thickness: 40 nm (Standard).

-

Optimization: Vary thickness (30-60 nm) to tune the optical microcavity effect for the specific emission color (constructive interference).

-

-

-

EML/ETL/Cathode Completion:

-

Deposit Emissive Layer (e.g., Alq

or CBP:Ir(ppy) -